molecular formula C16H11N3O4 B11517432 Quinoxalin-2(1H)-one, 3,4-dihydro-7-nitro-3-(2-oxo-2-phenylethylidene)-

Quinoxalin-2(1H)-one, 3,4-dihydro-7-nitro-3-(2-oxo-2-phenylethylidene)-

Cat. No.: B11517432
M. Wt: 309.28 g/mol
InChI Key: AVUSJRBGOVFPGP-DHDCSXOGSA-N
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Description

(3E)-7-NITRO-3-(2-OXO-2-PHENYLETHYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound with a unique structure that includes a nitro group, a phenylethylidene moiety, and a tetrahydroquinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-7-NITRO-3-(2-OXO-2-PHENYLETHYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves a multi-step process. One common method includes the reaction of 3-aroylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with (3Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one in anhydrous dimethyl sulfoxide at 65°C for 24 hours . The product structure is confirmed by X-ray analysis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts and solvents to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-7-NITRO-3-(2-OXO-2-PHENYLETHYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride, dimethyl sulfoxide, and various nucleophiles such as enamines and hydrazines. Reaction conditions typically involve moderate temperatures (around 65°C) and anhydrous solvents to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include spiro heterocyclic systems, such as 3,3′-dibenzoyl-4-hydroxy-1-(2-hydroxyaryl)-1′H,4′H-spiro[pyrrole-2,2′-pyrrolo[2,1-c][1,4]benzoxazine]-1′,4′,5(1H)-triones .

Scientific Research Applications

Chemistry

In chemistry, (3E)-7-NITRO-3-(2-OXO-2-PHENYLETHYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various spiro and fused heterocyclic compounds, which are valuable in organic synthesis .

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to undergo various chemical reactions makes it a versatile scaffold for developing new therapeutic agents. Research has shown that similar compounds exhibit anticancer, anti-inflammatory, and antimicrobial activities .

Industry

In the industrial sector, (3E)-7-NITRO-3-(2-OXO-2-PHENYLETHYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can be used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of (3E)-7-NITRO-3-(2-OXO-2-PHENYLETHYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylethylidene moiety can participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (3E)-7-NITRO-3-(2-OXO-2-PHENYLETHYLIDENE)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE apart is its combination of a nitro group and a tetrahydroquinoxalinone core, which provides unique reactivity and potential for diverse applications. Its ability to form spiro heterocyclic systems and its potential biological activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

3-[(Z)-2-hydroxy-2-phenylethenyl]-7-nitro-1H-quinoxalin-2-one

InChI

InChI=1S/C16H11N3O4/c20-15(10-4-2-1-3-5-10)9-14-16(21)18-13-8-11(19(22)23)6-7-12(13)17-14/h1-9,20H,(H,18,21)/b15-9-

InChI Key

AVUSJRBGOVFPGP-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])NC2=O)/O

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])NC2=O)O

Origin of Product

United States

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